molecular formula C8H7BrO2 B041147 Methyl 3-bromobenzoate CAS No. 618-89-3

Methyl 3-bromobenzoate

Cat. No.: B041147
CAS No.: 618-89-3
M. Wt: 215.04 g/mol
InChI Key: KMFJVYMFCAIRAN-UHFFFAOYSA-N
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Description

Methyl 3-bromobenzoate is an organic compound with the molecular formula C8H7BrO2. It is an aryl bromide and a derivative of benzoic acid. This compound is commonly used as a reagent in organic synthesis due to its reactivity and versatility.

Mechanism of Action

Target of Action

Methyl 3-bromobenzoate is an aryl bromide . It is primarily used as a reagent in organic synthesis

Mode of Action

This compound undergoes stereoconvergent cross-coupling with potassium trifluoro(1-phenylethyl)borate to form 1,1-diarylethane derivative . It also participates in the Negishi cross-coupling reaction with diarylzinc reagents in the presence of a palladium catalyst . These reactions highlight its role in the formation of carbon-carbon bonds, a fundamental process in organic chemistry.

Biochemical Pathways

It is used in the synthesis of tetrahydro dibenzazocine, which acts as an inhibitor of 17beta-hydroxysteroid dehydrogenase type 3 . This enzyme plays a crucial role in the biosynthesis of androgens and estrogens, suggesting that this compound could indirectly influence these hormonal pathways.

Pharmacokinetics

Its lipophilicity and water solubility, which can impact its bioavailability and distribution within the body, are noted .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. For instance, in the synthesis of tetrahydro dibenzazocine, it contributes to the inhibition of 17beta-hydroxysteroid dehydrogenase type 3 , potentially influencing hormonal balance.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is incompatible with strong oxidizing agents, strong acids, and strong bases . Therefore, the pH and redox conditions of the environment could significantly impact its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-bromobenzoate can be synthesized through the esterification of 3-bromobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and higher yields.

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Potassium Trifluoro(1-phenylethyl)borate: Used in nucleophilic substitution reactions.

    Potassium Hexacyanoferrate(II): Used in cyanation reactions.

Major Products:

    1,1-Diarylethane Derivatives: Formed from nucleophilic substitution reactions.

    Biaryl Compounds: Formed from cross-coupling reactions.

    Benzonitrile: Formed from cyanation reactions.

Scientific Research Applications

Methyl 3-bromobenzoate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Comparison with Similar Compounds

Methyl 3-bromobenzoate can be compared with other similar compounds such as:

    3-Bromobenzoic Acid: Similar in structure but lacks the ester functional group.

    Methyl 4-bromobenzoate: Similar in structure but with the bromine atom in the para position.

    Methyl 2-bromobenzoate: Similar in structure but with the bromine atom in the ortho position.

Uniqueness: this compound is unique due to its specific reactivity and position of the bromine atom, which influences its chemical behavior and applications in synthesis.

Properties

IUPAC Name

methyl 3-bromobenzoate
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InChI

InChI=1S/C8H7BrO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KMFJVYMFCAIRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H7BrO2
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DSSTOX Substance ID

DTXSID6060688
Record name Benzoic acid, 3-bromo-, methyl ester
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Molecular Weight

215.04 g/mol
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Physical Description

Crystalline solid; mp = 29-30 deg C; [Alfa Aesar MSDS]
Record name Methyl 3-bromobenzoate
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Vapor Pressure

0.02 [mmHg]
Record name Methyl 3-bromobenzoate
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CAS No.

618-89-3
Record name Methyl 3-bromobenzoate
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Record name Benzoic acid, 3-bromo-, methyl ester
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Record name Benzoic acid, 3-bromo-, methyl ester
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Record name Benzoic acid, 3-bromo-, methyl ester
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Record name Methyl 3-bromobenzoate
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Synthesis routes and methods

Procedure details

Part A: 3-Bromobenzoic acid (1.1 g, 5.47 mmol) was dissolved in methanol (20 ml) in a 50 ml flask. Concentrated sulfuric acid (2 drops) was added and the mixture was refluxed under nitrogen for ten hours then concentrated under reduced pressure. The residue was mixed with dichloromethane (20 ml) and saturated sodium bicarbonate solution (10 ml). The organic material was separated, dried (MgSO4) and concentrated under reduced pressure. The residue was flushed through silica gel with hexane/ethyl acetate (3:1), and concentrated which provided methyl 3-bromobenzoate (1.0 g, 85%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using methyl 3-bromobenzoate in the context of this research?

A1: this compound serves as a model substrate to demonstrate the effectiveness and versatility of a novel manganese-based base (tmp2Mn x 2 MgCl2 x 4 LiCl) in directed manganation reactions. [] The research highlights the ability of this base to selectively metalate the ortho position of the aromatic ring in this compound, even in the presence of a potentially sensitive ester functional group. This metalation allows for further functionalization through reactions with various electrophiles, showcasing the synthetic utility of this method.

Q2: Can you provide an example of a successful reaction using this compound with this novel manganese base?

A2: The research paper demonstrates the successful reaction of this compound with the manganese base (tmp2Mn x 2 MgCl2 x 4 LiCl) followed by the addition of 4-methoxybenzaldehyde. [] This reaction sequence leads to the formation of a lactone product in a good yield (81%). This example showcases the potential of this methodology for the synthesis of complex molecules from readily available starting materials like this compound.

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